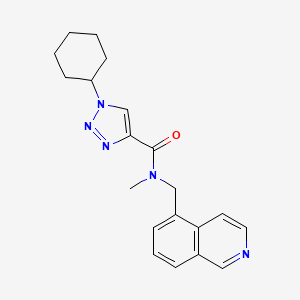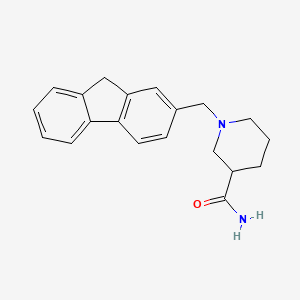![molecular formula C24H37N3O2 B5229723 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5229723.png)
1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine, also known as BMBP, is a chemical compound that belongs to the class of piperidine derivatives. BMBP has been studied extensively for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine acts as a competitive inhibitor of DAT, which means that it binds to the same site on the protein as dopamine and prevents its uptake. This leads to an increase in the levels of dopamine in the synaptic cleft, which can have various effects on the brain, depending on the region and the receptor types involved.
Biochemical and Physiological Effects:
1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine has been shown to increase the levels of dopamine in various regions of the brain, including the striatum, prefrontal cortex, and nucleus accumbens. This can lead to an increase in locomotor activity, reward-seeking behavior, and cognitive function. 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine has also been shown to have antidepressant-like effects in animal models, possibly due to its ability to increase the levels of dopamine in the prefrontal cortex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine has several advantages for use in lab experiments, including its high potency and selectivity for DAT, as well as its ability to cross the blood-brain barrier. However, 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine also has some limitations, such as its relatively short half-life and the potential for off-target effects on other neurotransmitter systems.
Direcciones Futuras
There are several future directions for research on 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine, including the development of more stable and long-lasting analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine on the brain and behavior.
Métodos De Síntesis
The synthesis of 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine involves the reaction of 1-benzyl-4-piperidone with 4-morpholinepropanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine as a white solid with a high yield.
Aplicaciones Científicas De Investigación
1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine acts as a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. 1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine has been used in studies to investigate the role of dopamine in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
3-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O2/c28-24(27-16-18-29-19-17-27)7-6-21-8-14-26(15-9-21)23-10-12-25(13-11-23)20-22-4-2-1-3-5-22/h1-5,21,23H,6-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCHLTWLJSWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-bis(4-ethylphenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5229648.png)
![bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5229656.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5229672.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229679.png)
![N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide](/img/structure/B5229683.png)
![1-(cyclopropylcarbonyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5229697.png)


![methyl 6-amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B5229714.png)
![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5229718.png)
![2-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]-1-naphthalenesulfonic acid](/img/structure/B5229729.png)
![methyl 4-(3-{[2-(4-methoxyphenyl)ethyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5229752.png)